molecular formula C9H11ClFNO4S B13462837 (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride

(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride

Cat. No.: B13462837
M. Wt: 283.70 g/mol
InChI Key: SGVKNJPLWVAWTQ-QRPNPIFTSA-N
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Description

(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst . The amino acid backbone is then introduced through a coupling reaction, often using standard peptide synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding a simpler phenylpropanoic acid derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler phenylpropanoic acid derivatives.

Scientific Research Applications

(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[3-(sulfonyl)phenyl]propanoic acid hydrochloride: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    (2S)-2-amino-3-[3-(chlorosulfonyl)phenyl]propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.

Uniqueness

The presence of the fluorosulfonyl group in (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11ClFNO4S

Molecular Weight

283.70 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluorosulfonylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

SGVKNJPLWVAWTQ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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